2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmacological Properties
2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride has been investigated for its potential pharmacological properties. Research has shown its relevance in the study of adrenoceptor antagonists, with derivatives displaying high potency and selectivity for alpha1a and alpha1d subtypes (Barlocco et al., 1999). This suggests its utility in exploring treatments for conditions related to these receptors.
Antimicrobial Activity
Compounds derived from 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine have been synthesized and evaluated for antimicrobial properties. Certain derivatives have demonstrated significant antibacterial and antifungal activities, highlighting their potential in addressing infectious diseases (Rajkumar et al., 2014).
Antitumor Potential
Research indicates that derivatives of this compound have promising antitumor activities. In particular, some synthesized derivatives have shown potent antiproliferative effects against breast cancer cells, suggesting a potential avenue for cancer treatment (Yurttaş et al., 2014).
Chemical Synthesis and Characterization
There has been significant work in the synthesis and characterization of derivatives of 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine. This includes exploring novel synthetic methods and studying their physical and chemical properties, which is crucial for the development of new pharmaceuticals (Fathalla & Pazdera, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withserotonin type-3 (5-HT3) receptors . These receptors play a notable role in various neural pathways, including those involved in depression .
Mode of Action
It’s suggested that similar compounds may act asantagonists of the 5-HT3 receptors . Antagonists typically work
Biochemical Analysis
Biochemical Properties
2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as a serotonin type-3 receptor antagonist, which is involved in the management of nausea and emesis . The compound’s interaction with serotonin receptors suggests its potential use in neuro-pharmacological applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits antidepressant-like effects in rodent models, indicating its impact on neural pathways and behavior . The compound’s ability to modulate serotonin receptors plays a crucial role in its cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with serotonin type-3 receptors. By binding to these receptors, the compound inhibits their activity, leading to changes in neurotransmitter release and signaling pathways . This inhibition results in antidepressant-like effects, as observed in various behavioral models. The compound’s binding interactions and receptor modulation are key aspects of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that chronic treatment with this compound can restore behavioral deficits in rodent models, indicating its sustained impact on neural pathways . The temporal effects are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses of the compound have been shown to exhibit antidepressant-like effects, while higher doses may lead to adverse effects . Understanding the dosage effects is essential for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
This compound is involved in metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability . These interactions can affect the compound’s efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these interactions is essential for optimizing its delivery and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its efficacy and mechanism of action within cells.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride involves the reaction of 4-methylpiperazine with 2-phenylethylamine followed by the addition of hydrochloric acid to form the trihydrochloride salt.", "Starting Materials": [ "4-methylpiperazine", "2-phenylethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methylpiperazine is reacted with 2-phenylethylamine in a solvent such as ethanol or methanol.", "Step 2: The resulting product is then treated with hydrochloric acid to form the trihydrochloride salt.", "Step 3: The product is then filtered and dried to obtain the final compound, 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride." ] } | |
CAS No. |
1185304-06-6 |
Molecular Formula |
C13H22ClN3 |
Molecular Weight |
255.79 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N3.ClH/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12;/h2-6,13H,7-11,14H2,1H3;1H |
InChI Key |
ZWUYNGRBAWFHGC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(CN)C2=CC=CC=C2.Cl.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.